dsGreen, solid form, PCR grade is a fluorescent dye specifically designed for binding to double-stranded DNA (dsDNA). It is widely utilized in molecular biology applications, particularly in the visualization and quantification of nucleic acids during gel electrophoresis and polymerase chain reactions. The compound's chemical formula is .
dsGreen is classified as a fluorescent dye and is produced through synthetic methods. It is commercially available from various suppliers, including Lumiprobe and Smolecule, which provide detailed protocols for its use in laboratory settings . The compound falls under the category of nucleic acid stains, which are essential tools in molecular biology for detecting and analyzing DNA.
The synthesis of dsGreen typically involves organic synthesis techniques that focus on creating compounds with specific fluorescent properties. The exact synthetic pathway may vary among manufacturers, but it generally employs phosphoramidite chemistry, which allows for precise control over the synthesis conditions .
The synthesis process can be broken down into several key steps:
The molecular structure of dsGreen consists of a complex arrangement that includes aromatic rings contributing to its fluorescence properties. The compound's structure can be represented as follows:
The presence of sulfur in its structure enhances the dye's ability to interact with nucleic acids, leading to effective binding and fluorescence upon excitation.
dsGreen interacts specifically with double-stranded DNA through non-covalent interactions, primarily intercalation between base pairs. This binding mechanism results in a significant increase in fluorescence intensity, allowing for sensitive detection of DNA in various applications.
Key reactions include:
The mechanism of action of dsGreen involves its binding to double-stranded DNA. Upon binding, the dye undergoes a conformational change that enhances its fluorescence. The process can be summarized as follows:
Relevant data include:
dsGreen has numerous applications in molecular biology:
The versatility of dsGreen makes it an invaluable tool in genetic research, diagnostics, and biotechnology applications .
dsGreen (C₃₂H₃₇N₄S⁺; MW: 509.7 g/mol) is an asymmetric cationic cyanine dye with a quinolinium scaffold linked to a benzothiazolylidene moiety via a conjugated bridge . Its IUPAC name, N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine, reflects its complex architecture . The solid PCR-grade form ensures batch-to-batch consistency in DNA interaction studies.
The dye’s cationic charge distribution facilitates electrostatic attraction to the polyanionic DNA backbone. The N-propyl substituents and dimethylaminopropyl groups enhance hydrophobic interactions within the minor groove, while the planar benzothiazole-quinolinium system supports partial DNA insertion [7]. NMR studies of analogous cyanine dyes confirm that the cationic side chains form hydrogen bonds with adenine-thymine base pairs, stabilizing minor groove occupancy [7]. This binding mode minimizes steric clashes, allowing high-density DNA labeling without disrupting polymerase processivity during PCR [5].
dsGreen exhibits a biphasic DNA-binding mechanism dependent on dye/base pair ratios (dbpr):
Table 1: Binding Modes of dsGreen vs. Key Analogues
Compound | Primary Binding Mode | dbpr Threshold | Fluorescence Increase | Sequence Preference |
---|---|---|---|---|
dsGreen | Surface binding (>0.15 dbpr) | 0.15 | >20-fold | AT-rich minor groove |
SYBR Green I | Intercalation | <0.10 | ≤15-fold | GC-rich regions |
PicoGreen | Surface binding | 0.20 | >30-fold | DNA backbone |
EvaGreen® | Partially intercalative | N/A | >25-fold | Sequence-agnostic |
Data adapted from biophysical analyses [4] [7]. Surface binding provides dsGreen superior dsDNA specificity over single-stranded DNA (11-fold lower affinity) [4].
Unbound dsGreen exhibits near-undetectable fluorescence (quantum yield Φ<0.01) due to intramolecular rotation dissipating excited-state energy. dsDNA binding restricts this rotation, elevating Φ to 0.8 [2] [5]. Key amplification factors include:
Table 2: Photophysical Properties of dsGreen-dsDNA Complex
Parameter | Unbound dsGreen | dsGreen-dsDNA Complex | Measurement Conditions |
---|---|---|---|
Excitation λₘₐₓ | 490 nm | 490 nm | PCR buffer, pH 8.0 |
Emission λₘₐₓ | 524 nm | 524 nm | 25°C |
Extinction Coefficient (ε) | Low | 73,000 L·mol⁻¹·cm⁻¹ | 490 nm, dsDNA-saturated |
Quantum Yield (Φ) | <0.01 | 0.80 | SYBR® Gold as reference |
Molar Brightness | ~500 | ~58,400 | Relative to fluorescein |
Data sourced from manufacturer specifications and independent validations [2] [5]. The 58,400 brightness value enables detection of sub-nanogram DNA concentrations in real-time PCR [5].
Thermal cycling during PCR subjects dsGreen to repeated 95°C denaturation phases, testing its signal resilience. Critical phenomena include:
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